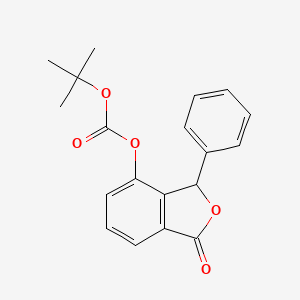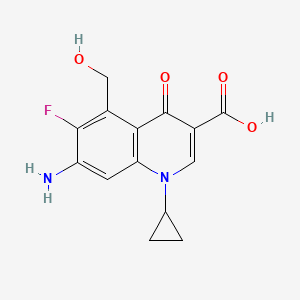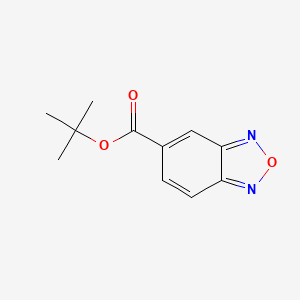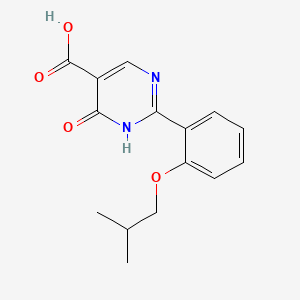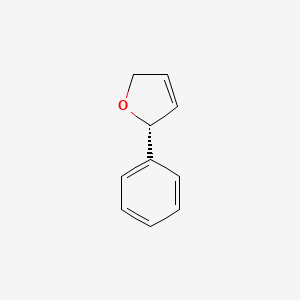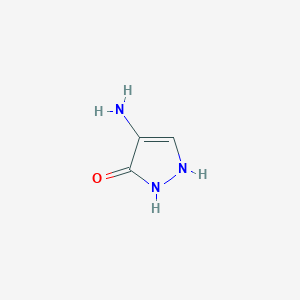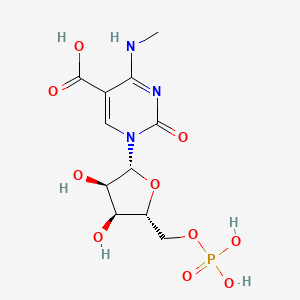
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, phosphonooxy, methylamino, and carboxylic acid groups. Its unique configuration and functional groups make it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the phosphonooxy and methylamino groups under controlled conditions. The final steps involve the formation of the pyrimidine ring and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biochemical pathways, resulting in therapeutic effects such as the inhibition of viral replication or cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(amino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(ethylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Uniqueness
The uniqueness of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid lies in its specific configuration and the presence of the methylamino group, which can significantly influence its biochemical properties and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C11H16N3O10P |
|---|---|
Peso molecular |
381.23 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-(methylamino)-2-oxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N3O10P/c1-12-8-4(10(17)18)2-14(11(19)13-8)9-7(16)6(15)5(24-9)3-23-25(20,21)22/h2,5-7,9,15-16H,3H2,1H3,(H,17,18)(H,12,13,19)(H2,20,21,22)/t5-,6-,7-,9-/m1/s1 |
Clave InChI |
KXPJYVZRWJVROH-JXOAFFINSA-N |
SMILES isomérico |
CNC1=NC(=O)N(C=C1C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canónico |
CNC1=NC(=O)N(C=C1C(=O)O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


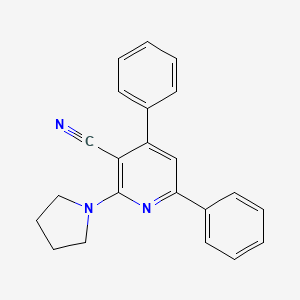

![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)

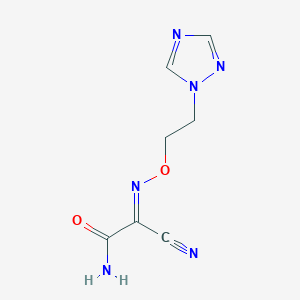
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)

